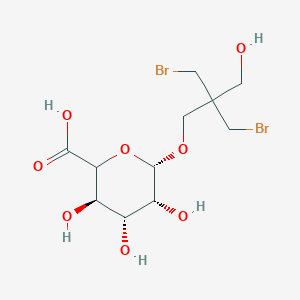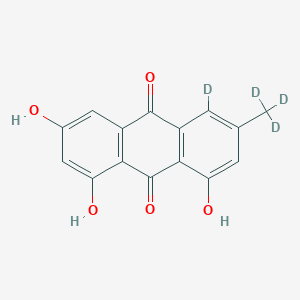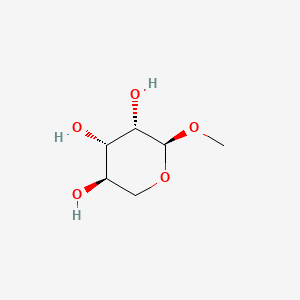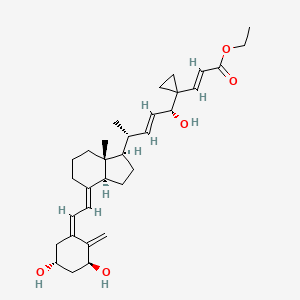
Saxagliptin-13C3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Saxagliptin-13C3 (also known as 2-{[3-C-(2-hydroxymethyl)-4-methyl-2-oxo-2,3-dihydro-1H-pyrrol-1-yl]methyl}-3-methyl-3-azetidinone-13C3) is a synthetic compound that has been developed to be used in laboratory experiments. It is a derivative of saxagliptin, a dipeptidyl peptidase 4 (DPP-4) inhibitor used in the treatment of type 2 diabetes. Saxagliptin-13C3 is an isotopically labeled compound, meaning it has an atom of carbon-13 (13C) in its structure. This isotope is used to study the behavior of the compound in biological systems.
作用机制
Saxagliptin-13C3 is a DPP-4 inhibitor. It works by blocking the activity of the enzyme dipeptidyl peptidase 4 (DPP-4), which is involved in the breakdown of certain hormones in the body. By blocking the activity of this enzyme, saxagliptin-13C3 increases the levels of these hormones, which helps to regulate blood sugar levels.
Biochemical and Physiological Effects
Saxagliptin-13C3 has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of certain hormones, including insulin and glucagon-like peptide-1 (GLP-1). It has also been shown to decrease the levels of certain hormones, including glucagon and glucose-dependent insulinotropic polypeptide (GIP). Additionally, it has been shown to have an anti-inflammatory effect and to increase the production of nitric oxide.
实验室实验的优点和局限性
The use of saxagliptin-13C3 in laboratory experiments has several advantages. It is a relatively easy compound to synthesize, and it is relatively stable. Additionally, it is a stable isotope, meaning it will not decay over time and can be used in long-term experiments. However, the use of saxagliptin-13C3 in laboratory experiments also has some limitations. It is an expensive compound, and it is not available in large quantities. Additionally, it is not very soluble in water, making it difficult to use in experiments that require aqueous solutions.
未来方向
Saxagliptin-13C3 has a number of potential applications in the future. It could be used in further studies to better understand the pharmacokinetics and pharmacodynamics of saxagliptin in humans. Additionally, it could be used to study the metabolism of saxagliptin and its metabolites in vitro. It could also be used to study the effects of saxagliptin on various biochemical and physiological processes, such as inflammation and nitric oxide production. Finally, it could be used to develop new and improved methods for the synthesis of saxagliptin and its derivatives.
合成方法
Saxagliptin-13C3 is synthesized using a solid-phase synthesis method. This method involves the use of a solid support material, such as a resin, to which the desired compound is attached. The compound is then released from the resin and purified using chromatographic techniques. The synthesis of saxagliptin-13C3 has been reported in the literature and is relatively straightforward.
科学研究应用
Saxagliptin-13C3 has been used in a number of scientific research applications. It has been used to study the pharmacokinetics and metabolism of saxagliptin in rats and humans. It has also been used to study the pharmacodynamics of saxagliptin in humans. Additionally, it has been used to study the synthesis of saxagliptin and its metabolites in vitro.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway of Saxagliptin-13C3 involves the incorporation of three carbon-13 isotopes into the molecule. This can be achieved by using starting materials that contain carbon-13 atoms and performing specific reactions that selectively incorporate these isotopes into the final product.", "Starting Materials": [ "13C3-labeled benzaldehyde", "13C3-labeled pyridine", "13C3-labeled ethyl acetoacetate", "4,5-diamino-1,2,3-triazole", "p-toluenesulfonic acid monohydrate", "sodium hydroxide", "acetic acid", "water", "ethanol" ], "Reaction": [ "Step 1: Condensation of 13C3-labeled benzaldehyde and 13C3-labeled pyridine in the presence of p-toluenesulfonic acid monohydrate to form 13C3-labeled pyridine-2-carbaldehyde", "Step 2: Addition of 13C3-labeled ethyl acetoacetate to 13C3-labeled pyridine-2-carbaldehyde in the presence of sodium hydroxide to form 13C3-labeled saxagliptin intermediate", "Step 3: Cyclization of 13C3-labeled saxagliptin intermediate with 4,5-diamino-1,2,3-triazole in the presence of acetic acid and water to form Saxagliptin-13C3", "Step 4: Purification of Saxagliptin-13C3 by recrystallization from ethanol" ] } | |
CAS 编号 |
1246812-44-1 |
产品名称 |
Saxagliptin-13C3 |
分子式 |
C₁₅¹³C₃H₂₅N₃O₂ |
分子量 |
318.39 |
同义词 |
(1S,3S,5S)-2-[(2S)-2-Amino-2-(3-hydroxytricyclo[3.3.1.13,7]dec-1-yl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile-13C3; BMS 477118-13C3; BMS 477118-11-13C3; Onglyza-13C3; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![(1R,3S,5R)-2-[(2R)-2-Amino-2-[(5S,7R)-3-hydroxy-1-adamantyl]acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile](/img/structure/B1141281.png)






